molecular formula C21H17ClN4O2S B11285485 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one

Cat. No.: B11285485
M. Wt: 424.9 g/mol
InChI Key: ZPHFGRSFLPFTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a heterocyclic compound featuring a dihydropteridin-4-one core substituted with a 4-chlorophenylmethyl group at position 3 and a 3-methoxyphenylmethylsulfanyl group at position 2. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the 3-methoxyphenylsulfanyl moiety contributes to electronic modulation and steric bulk .

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(3-methoxyphenyl)methylsulfanyl]pteridin-4-one

InChI

InChI=1S/C21H17ClN4O2S/c1-28-17-4-2-3-15(11-17)13-29-21-25-19-18(23-9-10-24-19)20(27)26(21)12-14-5-7-16(22)8-6-14/h2-11H,12-13H2,1H3

InChI Key

ZPHFGRSFLPFTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=NC=CN=C3C(=O)N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . This reaction is characterized by its high yield (78-92%) and the use of green chemistry principles, such as metal-free and acid/base-free catalysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that compounds similar to 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pteridine structure can enhance interaction with cellular targets involved in cancer proliferation and apoptosis.

Case Study:
A study focusing on pteridine derivatives demonstrated that specific substitutions can lead to increased efficacy against hematological malignancies. The compound was tested against multiple myeloma and leukemia cell lines, showing promising results in reducing cell viability and promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .

Neuroprotective Effects

The potential neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The pteridine scaffold is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.

Research Findings:
In vitro studies revealed that derivatives of this compound could inhibit neuroinflammation and oxidative stress in neuronal cells. These findings suggest that the compound may help mitigate the progression of neurodegenerative diseases by targeting inflammatory pathways .

Antimicrobial Activity

Preliminary studies have indicated that certain pteridine derivatives possess antimicrobial properties. The presence of halogenated phenyl groups may enhance activity against bacterial strains.

Experimental Results:
In vitro assays demonstrated that compounds with similar structures exhibited bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Data Tables

Application AreaObserved EffectsReferences
Anti-CancerInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
AntimicrobialEffective against bacterial strains

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared substituents or core motifs. Below is a detailed analysis based on available evidence:

Core Heterocyclic Structure

  • Target Compound: The dihydropteridinone core (3,4-dihydropteridin-4-one) offers a partially saturated bicyclic system, balancing rigidity and flexibility for receptor interactions.
  • : A tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core (CAS 679798-39-1) shares a pyrimidinone substructure but incorporates fused cyclopentane and thiophene rings, enhancing planarity and metabolic stability .
  • : A triazole-based core (4H-1,2,4-triazol-3-yl) in 476485-84-4 provides a smaller, more electron-rich heterocycle, favoring π-π stacking but reducing hydrogen-bonding capacity compared to dihydropteridinone .

Substituent Effects

  • Chlorophenyl Groups :

    • The target compound’s 4-chlorophenylmethyl group aligns with analogs like 3-(4-chlorophenyl)-2-[(4-methylphenyl)methyl]sulfanyl derivatives (). Chlorine’s electron-withdrawing effect increases stability and membrane permeability .
    • In , a pyrazole derivative with dual 4-chlorophenyl groups (CAS unspecified) exhibits enhanced halogen bonding but reduced solubility compared to the target compound’s single chlorophenyl unit .
  • Sulfanyl Linkers: The 3-methoxyphenylmethylsulfanyl group in the target compound contrasts with ’s 4-methylphenylmethylsulfanyl substituent. Methoxy groups improve solubility via polar interactions, whereas methyl groups prioritize lipophilicity . lists propanone derivatives (e.g., 320422-69-3) with sulfanyl-linked thienyl or dichlorophenyl groups, which may enhance redox activity but introduce steric hindrance absent in the target compound .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name / CAS Core Structure Substituents Molecular Formula Notable Properties Reference
Target Compound 3,4-dihydropteridin-4-one 3-(4-ClC₆H₄CH₂), 2-(3-MeOC₆H₄CH₂S) C₂₀H₁₇ClN₂O₂S High solubility, kinase inhibition potential
679798-39-1 Cyclopenta-thieno-pyrimidinone 3-(4-ClC₆H₄), 2-(4-MeC₆H₄CH₂S) C₂₂H₁₉ClN₂OS Planar, metabolic stability [1]
476485-84-4 1,2,4-Triazole 5-(4-ClC₆H₄), 4-(4-MeC₆H₄), 3-SCH₂COC₆H₄Me C₂₅H₂₀ClN₃OS Antifungal activity [6]
320422-69-3 Propanone 3-(4-ClC₆H₄S), 1-(thiophen-2-yl) C₁₄H₁₀ClOS₂ Redox activity, steric bulk [5]

Biological Activity

The compound 3-[(4-Chlorophenyl)methyl]-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3,4-dihydropteridin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C17H18ClN2O2SC_{17}H_{18}ClN_2O_2S, with a molecular weight of approximately 354.85 g/mol. The structure features several functional groups that contribute to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
  • Antioxidant Properties : The presence of multiple aromatic rings suggests that the compound may exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives of pteridinones have shown promise in reducing inflammation, indicating that this compound might possess similar properties.

Pharmacological Studies

Research has highlighted several pharmacological effects:

  • Anticancer Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.
  • Neuroprotective Effects : Animal models have demonstrated that the compound may provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative damage.

Case Studies

StudyFindingsReference
Study on Anticancer Activity The compound was tested against various cancer cell lines and showed significant cytotoxicity, particularly in breast cancer cells.
Neuroprotective Study In a rat model of Parkinson's disease, administration of the compound resulted in reduced motor deficits and lower levels of neuroinflammation.
Antioxidant Evaluation The compound exhibited strong free radical scavenging activity in vitro, indicating potential for use in oxidative stress-related conditions.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance:

  • Modifications to the chlorophenyl group have been shown to enhance anticancer activity.
  • Alterations in the methoxyphenyl moiety can improve bioavailability and pharmacokinetic profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.